

PTP1B-IN-18 in Obesity and Metabolic Syndrome: A Technical Guide

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Compound of Interest

Compound Name: *Ptp1B-IN-18*

Cat. No.: *B14889392*

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A Note on Data Availability: Publicly available information regarding the specific Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, **PTP1B-IN-18**, is currently limited. While its identity as an orally active, complete mixed-type inhibitor of PTP1B with a reported K_i of 35.2 μM is established, comprehensive in vitro and in vivo efficacy data, pharmacokinetic profiles, and detailed experimental protocols are not readily available in the public domain.

This guide will provide the known information for **PTP1B-IN-18** and, to fulfill the request for an in-depth technical resource, will subsequently present a comprehensive overview of a representative PTP1B inhibitor in the context of obesity and metabolic syndrome. This will include detailed methodologies, quantitative data, and signaling pathway diagrams that are crucial for researchers, scientists, and drug development professionals in this field.

PTP1B-IN-18: Current State of Knowledge

PTP1B-IN-18 has been identified as a complete mixed-type inhibitor of PTP1B, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Its oral activity suggests potential for in vivo applications.

Quantitative Data

The only publicly available quantitative datum for **PTP1B-IN-18** is its inhibition constant (K_i).

Compound	Parameter	Value	Reference
PTP1B-IN-18	Ki	35.2 μ M	[1]

Table 1: Known Quantitative Data for **PTP1B-IN-18**

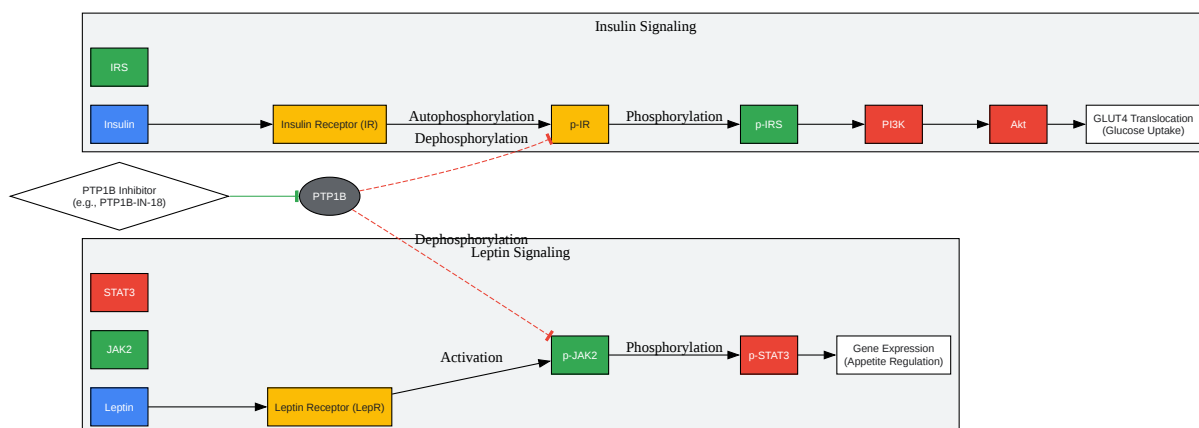
PTP1B as a Therapeutic Target in Obesity and Metabolic Syndrome

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that is predominantly localized to the endoplasmic reticulum. It functions as a key negative regulator of both insulin and leptin signaling pathways.[2][3] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling.[4] Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[5][6]

Given its inhibitory role in these critical metabolic pathways, PTP1B has emerged as a promising therapeutic target for obesity, type 2 diabetes, and the broader metabolic syndrome.[7][8] Genetic deletion or pharmacological inhibition of PTP1B in preclinical models has been shown to enhance insulin sensitivity, improve glucose homeostasis, reduce body weight, and protect against diet-induced obesity.[9][10]

PTP1B Signaling Pathways

The central role of PTP1B in metabolic regulation is best understood through its interaction with the insulin and leptin signaling pathways.



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Figure 1: PTP1B-mediated negative regulation of insulin and leptin signaling pathways.

Experimental Protocols for PTP1B Inhibitor Characterization

The following sections detail standardized experimental protocols commonly used to evaluate the efficacy of PTP1B inhibitors. These methods are broadly applicable and can be adapted for the characterization of novel inhibitors like **PTP1B-IN-18**.

In Vitro Enzymatic Assay

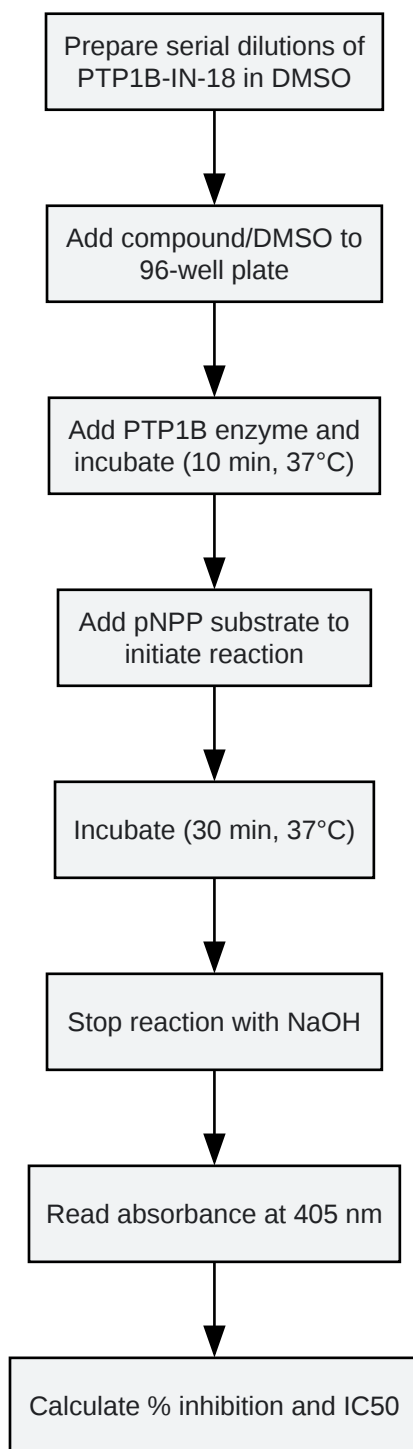
Objective: To determine the inhibitory potency (IC₅₀) of a compound against PTP1B.

Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as a substrate
- Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
- Test compound (e.g., **PTP1B-IN-18**) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add 10 µL of the diluted compound or DMSO (for control) to each well.
- Add 70 µL of assay buffer containing the recombinant PTP1B enzyme to each well and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 20 µL of pNPP solution.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Figure 2: Workflow for a typical in vitro PTP1B enzymatic assay.

Cell-Based Assays

Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cellular model of insulin resistance.

Materials:

- 3T3-L1 preadipocytes
- DMEM with high glucose, fetal bovine serum (FBS), and penicillin/streptomycin
- Insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for differentiation
- Krebs-Ringer-HEPES (KRH) buffer
- 2-deoxy-D-[³H]glucose
- Test compound (e.g., **PTP1B-IN-18**)
- Scintillation counter

Procedure:

- Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
- Induce insulin resistance by treating the cells with a high concentration of insulin or TNF- α for 24 hours.
- Serum-starve the cells for 2 hours in DMEM.
- Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour in KRH buffer.
- Stimulate the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.
- Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
- Wash the cells with ice-cold PBS to terminate glucose uptake.
- Lyse the cells with 0.1% SDS.

- Measure the radioactivity in the cell lysates using a scintillation counter.
- Normalize the data to protein concentration and express as a fold-change over basal glucose uptake.

In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of a PTP1B inhibitor on body weight, glucose homeostasis, and insulin sensitivity in a mouse model of obesity and metabolic syndrome.

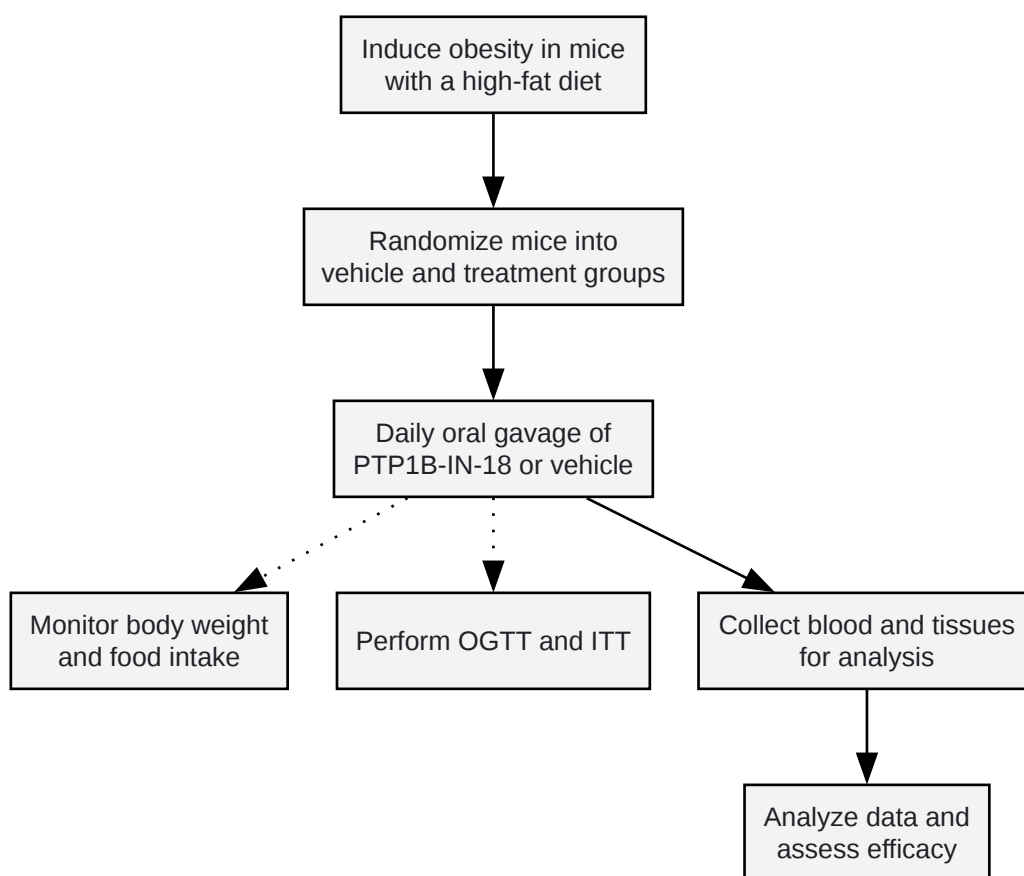
Materials:

- C57BL/6J mice
- High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet
- Test compound (e.g., **PTP1B-IN-18**) formulated for oral gavage
- Glucometer and glucose test strips
- Insulin for insulin tolerance tests (ITT)
- Glucose for oral glucose tolerance tests (OGTT)
- Metabolic cages for energy expenditure analysis

Procedure:

- Induce obesity by feeding mice a high-fat diet for 8-12 weeks. Age-matched control mice are fed a standard chow diet.
- Randomize the obese mice into vehicle and treatment groups.
- Administer the test compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- Monitor body weight and food intake regularly.

- Perform OGTT and ITT at baseline and at the end of the treatment period to assess glucose tolerance and insulin sensitivity.
- At the end of the study, collect blood for analysis of plasma insulin, lipids, and other metabolic markers.
- Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis, histology, and biochemical assays.
- Optionally, perform indirect calorimetry in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.



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